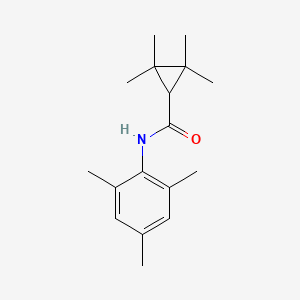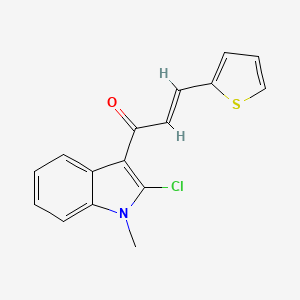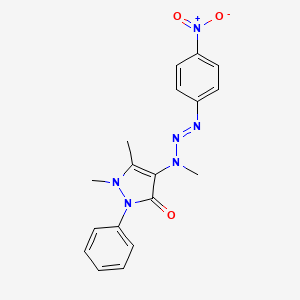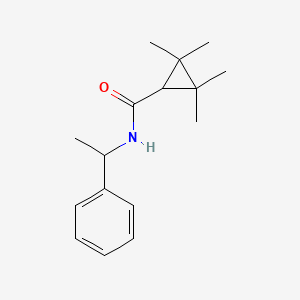
N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide is a compound known for its unique structural properties and reactivity. The compound features a mesityl group attached to a cyclopropane ring, which is further substituted with tetramethyl groups and a carboxamide functional group. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of mesityl chloride with 2,2,3,3-tetramethylcyclopropanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Nitro compounds, halogenated derivatives
Aplicaciones Científicas De Investigación
N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The mesityl group enhances the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
- N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxylic acid
- N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxylate
- N-mesityl-2,2,3,3-tetramethylcyclopropanecarbonitrile
Comparison: N-mesityl-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its carboxamide functional group, which imparts different reactivity and binding properties compared to its acid, ester, and nitrile counterparts. The presence of the mesityl group further enhances its stability and reactivity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C17H25NO |
|---|---|
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H25NO/c1-10-8-11(2)13(12(3)9-10)18-15(19)14-16(4,5)17(14,6)7/h8-9,14H,1-7H3,(H,18,19) |
Clave InChI |
MPWVAEMCDSJZOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2C(C2(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13376586.png)

![9-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B13376595.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13376599.png)
![1-(4-{5-[(Prop-2-en-1-ylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B13376602.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B13376603.png)
![3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13376610.png)

![5-[3-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376621.png)
![1-Amino-2,7-dibutyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13376632.png)
![3,5,9,11-tetramethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13376633.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B13376636.png)
![N-{3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13376638.png)

